Ticagrelor-d7 is a deuterated analog of Ticagrelor, a potent and reversibly binding oral P2Y12 receptor antagonist. The chemical formula for Ticagrelor-d7 is C23H18F4N6O4S·HCl and its molecular weight is 528.1 g/mol. This compound is classified as an internal standard (IS) used in analytical chemistry, specifically in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) methods. [, , ] Its role in scientific research is primarily to facilitate the accurate quantification of Ticagrelor in biological samples, such as human plasma. [, , ]
The synthesis of ticagrelor-d7 involves the introduction of deuterium atoms into the molecular structure of ticagrelor. The process typically includes:
Ticagrelor-d7 participates in several key chemical reactions:
The mechanism of action of ticagrelor-d7 mirrors that of ticagrelor itself:
Key physical and chemical properties of ticagrelor-d7 include:
Ticagrelor-d7 has significant scientific applications:
Ticagrelor-d7 is a deuterium-labeled analog of the antiplatelet drug ticagrelor, with the molecular formula C23H21D7F2N6O4S and a molecular weight of 529.61 g/mol [9]. The compound incorporates seven deuterium atoms (²H or D) at specific positions within the propylthio moiety (-S-CH2-CH2-CH3), resulting in a -S-CD2-CD2-CD3 configuration [2] [9]. This strategic deuteration creates a mass shift of +7 atomic mass units compared to the parent compound (C23H28F2N6O4S, MW 522.57 g/mol) while maintaining nearly identical physicochemical properties [3] [7]. The isotopic enrichment is typically specified as >95%, ensuring minimal protium contamination that could interfere with analytical applications [3] [8].
Table 1: Atomic Composition and Isotopic Distribution in Ticagrelor-d7
Element/Isotope | Count | Molecular Contribution | Position in Structure |
---|---|---|---|
Carbon (C) | 23 | 276.26 amu | Core structure |
Hydrogen (H) | 21 | 21.17 amu | Non-exchangeable positions |
Deuterium (D) | 7 | 14.12 amu | Propylthio group |
Fluorine (F) | 2 | 38.00 amu | Difluorophenyl ring |
Nitrogen (N) | 6 | 84.04 amu | Triazolopyrimidine ring |
Oxygen (O) | 4 | 64.00 amu | Hydroxy and ether groups |
Sulfur (S) | 1 | 32.06 amu | Thioether linkage |
The deuteration pattern significantly alters the mass spectrometry profile while preserving chromatographic behavior identical to non-deuterated ticagrelor. This allows Ticagrelor-d7 to serve as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification methods, where it co-elutes with the analyte but displays a distinct mass-to-charge (m/z) ratio [2] [7]. The deuterated propyl group does not participate in metabolic pathways or chemical interactions, ensuring the isotopic label remains stable during analytical procedures [2].
Ticagrelor-d7 maintains the complex stereochemistry of its parent compound, featuring multiple chiral centers with defined epimeric configurations. The stereochemical descriptor is specified as (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propyl-d7thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol [9]. The critical stereochemical features include:
Table 2: Stereochemical Centers in Ticagrelor-d7
Chiral Center Location | Configuration | Structural Role | Sensitivity to Deuteration |
---|---|---|---|
Cyclopentane C1 | S | Diol ring position | Unaffected |
Cyclopentane C2 | S | Diol ring position | Unaffected |
Cyclopentane C3 | R | Triazolopyrimidine attachment | Unaffected |
Cyclopentane C5 | S | Ethoxy linkage | Unaffected |
Cyclopropyl C1 | R | Aryl attachment | Unaffected |
Cyclopropyl C2 | S | Amino linker | Unaffected |
The preservation of stereochemistry despite deuteration is crucial because the biological activity of ticagrelor depends critically on the spatial orientation of the cyclopentyl-triazolopyrimidine core relative to the difluorophenylcyclopropylamine moiety [5] [7]. X-ray crystallographic studies of the parent compound confirm that these stereochemical features create a three-dimensional structure complementary to the ADP binding site of the P2Y12 receptor [5].
Ticagrelor-d7 exhibits near-identical molecular architecture to ticagrelor except for the deuterium substitution in the propylthio group. The parent compound contains a -S-CH2CH2CH3 moiety, while Ticagrelor-d7 features a -S-CD2CD2CD3 group [2] [9]. This modification induces several key physicochemical differences:
Table 3: Structural and Functional Comparison: Ticagrelor vs. Ticagrelor-d7
Property | Ticagrelor | Ticagrelor-d7 | Functional Significance |
---|---|---|---|
Molecular Formula | C23H28F2N6O4S | C23H21D7F2N6O4S | Mass spectrometric differentiation |
Molecular Weight | 522.57 g/mol | 529.61 g/mol | Analytical tracer applications |
Propylthio Group | -S-CH2CH2CH3 | -S-CD2CD2CD3 | Site of deuteration; metabolically stable |
Therapeutic Application | P2Y12 receptor antagonist | None (analytical standard) | Pharmacological activity requires protium form |
Primary Use | Antiplatelet therapy | Mass spectrometry internal standard | Fundamental difference in application |
Stereochemical Centers | 5 defined centers | Identical configuration | Maintains binding compatibility |
CAS Number | 274693-27-5 | 1265911-55-4 | Distinct registry identifiers |
Functionally, the deuterated derivative lacks pharmacological activity as a P2Y12 antagonist because deuteration occurs at a metabolically stable alkyl position not directly involved in receptor binding [2] [9]. While ticagrelor functions as a direct-acting reversible platelet inhibitor through interactions with the P2Y12 receptor, Ticagrelor-d7 serves exclusively as an analytical tool for quantifying ticagrelor and its metabolites in biological matrices [6] [7]. This structural distinction underlies their divergent applications: the parent compound as a therapeutic agent in acute coronary syndromes, and Ticagrelor-d7 as a research standard in bioanalytical method development [2] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7